molecular formula C6H7Cl2NS B1581411 5-Chloro-2-mercaptoaniline hydrochloride CAS No. 615-48-5

5-Chloro-2-mercaptoaniline hydrochloride

Cat. No. B1581411
CAS RN: 615-48-5
M. Wt: 196.1 g/mol
InChI Key: PJKZHTVMXNCMJV-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptoaniline hydrochloride is a chemical compound with the molecular formula C6H7Cl2NS and a molecular weight of 196.1 . It is also known by other names such as 5-chloro-2-mercapto-anilinhydrochloride, 2-amino-4-chlorobenzenethiol hydrochloride, and 2-mercapto-5-chloroanilinium chloride .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-mercaptoaniline hydrochloride consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Chloro-2-mercaptoaniline hydrochloride has a melting point of 207 °C . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Chloro-2-mercaptoaniline hydrochloride is involved in the synthesis of various pharmaceutical compounds. For instance, a study outlines its use in the synthesis of formazans, which are then evaluated for their antimicrobial properties against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, research on derivatives of 2-mercaptobenzenesulphonamide, which may include 5-chloro-2-mercaptoaniline hydrochloride, explores their synthesis and preliminary pharmacological properties (Brzozowski, Sławiński, Kosmala, Oledzka, Filczewski, Milobedzka, & Lewandowski, 1991).

Chemical Analysis and Detection

In the field of chemical analysis, 5-chloro-2-mercaptoaniline hydrochloride is noteworthy. For example, it is used in matrix-assisted laser desorption mass spectrometry (MALDI-MS) for the analysis of peptides, proteins, and other biological molecules (Xu, Huang, Watson, & Gagecor, 1997). This highlights its role in facilitating sensitive and accurate detection methods in biochemistry.

Material Science Applications

The compound is also utilized in material science research. A study on polynuclear Gold(I) complexes of functionalized thiols, which potentially includes 5-chloro-2-mercaptoaniline hydrochloride, demonstrates its application in the synthesis of complex chemical structures (López‐de‐Luzuriaga, Sladek, Schneider, & Schmidbaur, 1997). Such research is vital for developing new materials with specific chemical properties.

Other Chemical Syntheses

In other chemical syntheses, 5-chloro-2-mercaptoaniline hydrochloride is used as a precursor or intermediate in various reactions. For example, it is involved in the synthesis of novel compounds with potential antibacterial and antifungal properties (Bhattacharya, 1986). This showcases its versatility in creating a wide array of chemically active substances.

properties

IUPAC Name

2-amino-4-chlorobenzenethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKZHTVMXNCMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883241
Record name Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-mercaptoaniline hydrochloride

CAS RN

615-48-5
Record name Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1)
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Record name Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercapto-5-chloroanilinium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LJ Theriot, CC Lee, A Syamal - Inorganic Chemistry, 1971 - ACS Publications
A new series of oxovanadium (IV) complexes of Schiff bases derivedfrom substituted salicylaldehyde or 2-hydroxynaphthalde-hyde and 2-ammothiophenol have been synthesized and …
Number of citations: 49 pubs.acs.org
N Shah, M Gao, K Tsutsui, A Lu, J Davis… - Journal of …, 2000 - ACS Publications
Combinatorial chemistry is a powerful tool to enhance drug discovery efforts in the pharmaceutical industry. One type of combinatorial chemistry, parallel synthesis, is now widely used …
Number of citations: 53 pubs.acs.org
MS Lee - Applied Electrospray Mass Spectrometry: Practical …, 2002 - books.google.com
Approaches by combinatorial chemistry for the synthesis of large sets of compounds or libraries have played a significant role in the pharmaceutical industry. Combinatorial chemistry …
Number of citations: 0 books.google.com
MS Lee - PRACTICAL SPECTROSCOPY SERIES, 2002 - books.google.com
Approaches by combinatorial chemistry for the synthesis of large sets of compounds or libraries have played a significant role in the pharmaceutical industry. Combinatorial chemistry …
Number of citations: 1 books.google.com

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